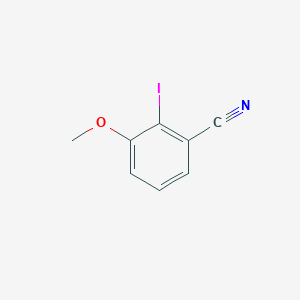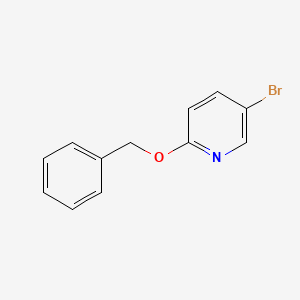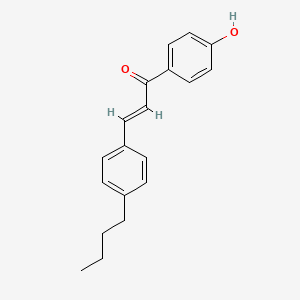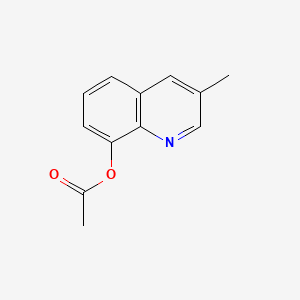
3-Methylquinolin-8-yl acetate
Vue d'ensemble
Description
3-Methylquinolin-8-yl acetate is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-methylquinolin-8-yl acetate, they do provide insights into the chemistry of related quinoline derivatives. For instance, substituted quinolinones and their synthesis are explored, which can be relevant to understanding the broader class of compounds to which 3-methylquinolin-8-yl acetate belongs . Additionally, the photochemical behavior of a related compound, (8-substituted-7-hydroxyquinolinyl)methyl acetates, is investigated, which may offer insights into the photophysical processes that could be applicable to 3-methylquinolin-8-yl acetate .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of synthon intermediates, as described in the first paper where 3-acetyl-4-methylthioquinolin-2(1H)-one is used as an intermediate for the synthesis of new quinolinones . This process includes reactions with various reagents and can lead to the formation of heterocyclic annellated quinolines. Although the exact synthesis of 3-methylquinolin-8-yl acetate is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, and their analysis often requires various spectral and analytical tools. The third paper discusses the synthesis and molecular structure of 3-methyl and 3,3-dimethyl derivatives of dihydroisoquinolines, which are structurally related to 3-methylquinolin-8-yl acetate . The study includes crystal structure determination and analysis of tautomeric forms, which are important considerations in the structural analysis of quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. The first paper provides an example of how a quinolinone compound reacts with different reagents, leading to the formation of various heterocyclic compounds . Similarly, the second paper investigates the photochemical reactions of a quinolinyl methyl acetate derivative, which undergoes ultrafast intersystem crossing after excitation . These studies highlight the reactivity of quinoline compounds and can be used to infer possible reactions that 3-methylquinolin-8-yl acetate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The third paper's analysis of the physico-chemical properties of dihydroisoquinoline derivatives, including spectroscopic studies, provides valuable information on how different substituents on the quinoline core can affect these properties . While the exact properties of 3-methylquinolin-8-yl acetate are not provided, the principles and methods described can be applied to deduce its properties.
Applications De Recherche Scientifique
C(sp3)-H Amination and Cytotoxic Evaluation
- Research Application : The rhodium(III)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines with azodicarboxylates was studied for constructing quinolin-8-ylmethanamine derivatives. These derivatives were evaluated for their cytotoxicity against human breast and prostate adenocarcinoma cells, suggesting potential applications in cancer research (Jeong et al., 2017).
Theoretical Studies on C(sp3)-H Bond Activation
- Research Application : Density Functional Theory (DFT) calculations were used to study the C(sp3)-H bond activation of 8-methylquinoline, followed by alkyne insertion catalyzed by a Rh(III) complex. This study provided insights into the mechanism of C-H bond activation, which is crucial in the field of organic synthesis (Jiang, Ramozzi, & Morokuma, 2015).
Antimicrobial and Radical-Scavenging Activities
- Research Application : Novel 2-chloroquinolin-3-yl ester derivatives exhibited significant ABTS radical-scavenging and antimicrobial activities. This study contributes to the development of new compounds with potential applications in the treatment of infectious diseases and as antioxidants (Tabassum et al., 2014).
Pharmaceutical Profiles of Acridinium Salts
- Research Application : The synthesis of 8-methylquino[4,3,2-kl]acridines and their pharmaceutical properties were analyzed. These compounds were assessed for their potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents, indicating applications in the field of oncology and molecular biology (Cookson, Heald, & Stevens, 2005).
Antileukemic Activity of Quinazolinones
- Research Application : Synthesized styrylquinazolinones showed antileukemic activity against various leukemia cell lines, demonstrating potential applications in leukemia research and drug development (Raffa et al., 2004).
High Throughput Synthesis Method
- Research Application : A high throughput synthesis method for various 2-methylquinolines was developed, indicating its significance in facilitating large-scale production and research of such compounds (Chandrashekarappa, Mahadevan, & Manjappa, 2013).
Antileishmanial Activity Study
- Research Application : Styrylquinolines were synthesized and evaluated for their antileishmanial activity both in vitro and in vivo. This research is significant for developing new treatments for leishmaniasis (Petro-Buelvas et al., 2021).
Synthesis of Pyrazole Derivatives
- Research Application : New pyrazole derivatives containing a 2-methylquinoline ring system were synthesized and showed potential as antimicrobial agents, contributing to the development of new antibacterial and antifungal drugs (Raju et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylquinolin-8-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEDBSXWGPWPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC(=O)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetoxy-3-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



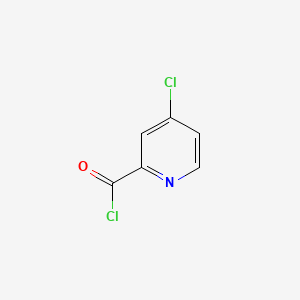
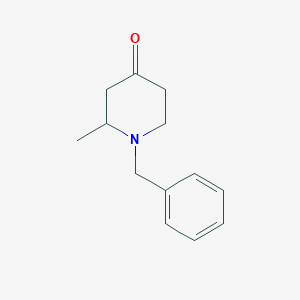


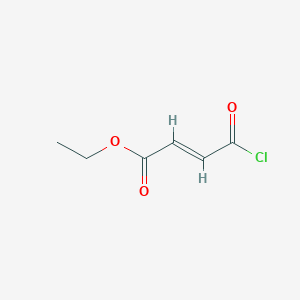
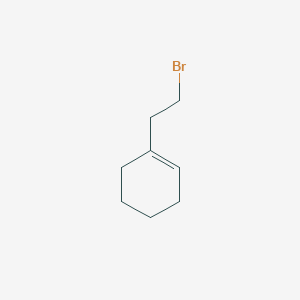

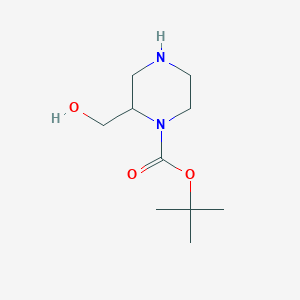
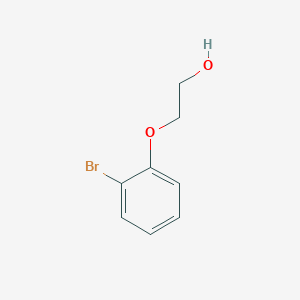
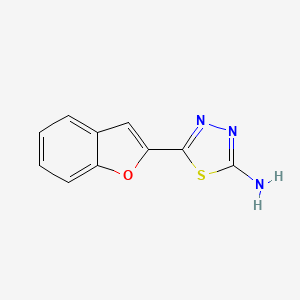
![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
